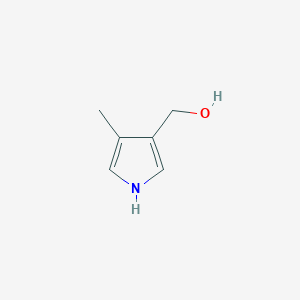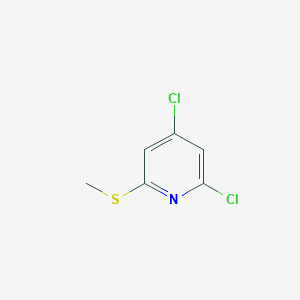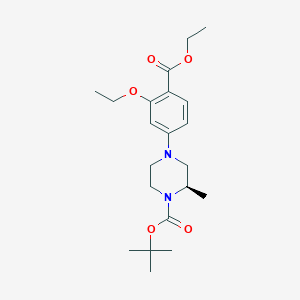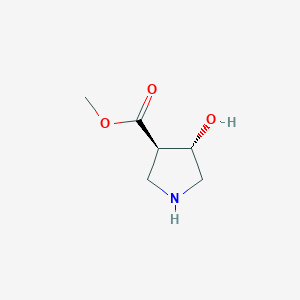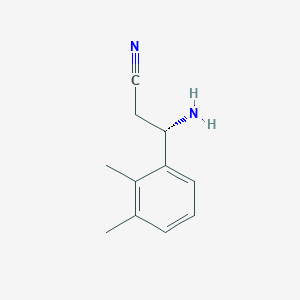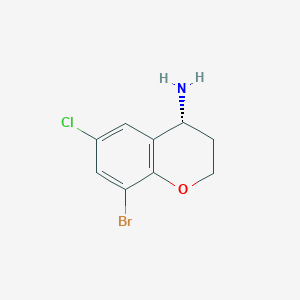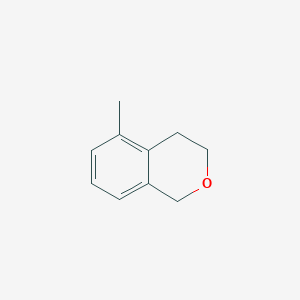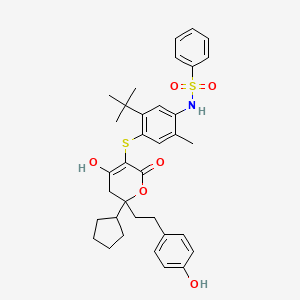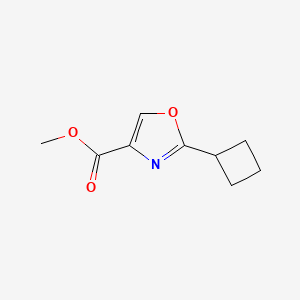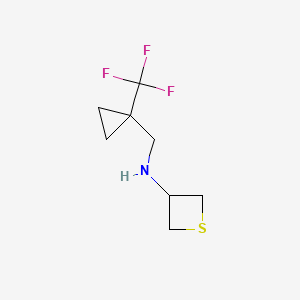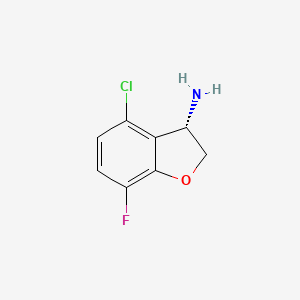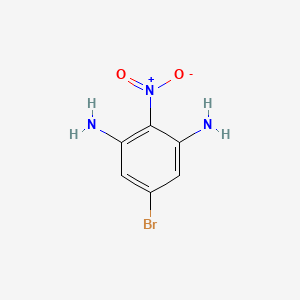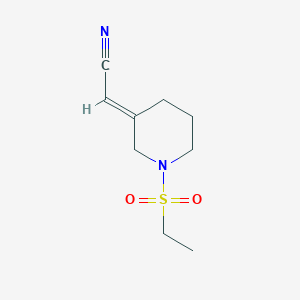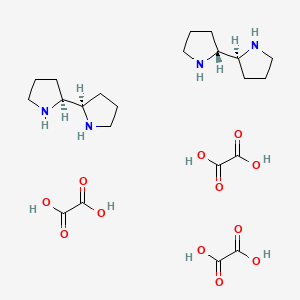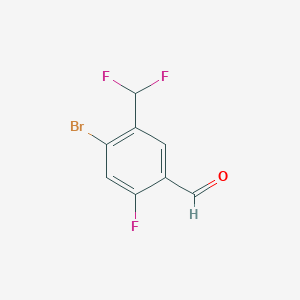
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde is an organic compound with the molecular formula C8H4BrF3O. It is a fluorinated aromatic aldehyde, which makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromine, fluorine, and aldehyde functional groups in its structure imparts unique chemical properties that are useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method is the bromination of 2-fluorobenzaldehyde, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of bromine or brominating agents, such as N-bromosuccinimide (NBS), in the presence of a catalyst like iron or aluminum chloride. The difluoromethylation can be achieved using reagents like difluoromethyl bromide or difluoromethyl sulfone under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 4-Bromo-5-(difluoromethyl)-2-fluorobenzoic acid
Reduction: 4-Bromo-5-(difluoromethyl)-2-fluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde is used in various scientific research applications, including:
Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological molecules.
Medicine: As a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-5-(difluoromethyl)-1H-pyrazole
- 4-Bromo-5-(difluoromethyl)-2-fluoroaniline
- 4-Bromo-5-(difluoromethyl)-2-fluorophenol
Uniqueness
4-Bromo-5-(difluoromethyl)-2-fluorobenzaldehyde is unique due to the combination of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive compounds.
Eigenschaften
Molekularformel |
C8H4BrF3O |
|---|---|
Molekulargewicht |
253.02 g/mol |
IUPAC-Name |
4-bromo-5-(difluoromethyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C8H4BrF3O/c9-6-2-7(10)4(3-13)1-5(6)8(11)12/h1-3,8H |
InChI-Schlüssel |
ZPUPTAQJSJRYIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1C(F)F)Br)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


